![molecular formula C7H5FN2O B074038 5-Fluoro-1,3-dihydrobenzoimidazol-2-one CAS No. 1544-75-8](/img/structure/B74038.png)
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Overview
Description
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a chemical compound with the molecular formula C7H5FN2O . It has an average mass of 152.126 Da and a monoisotopic mass of 152.038589 Da .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one include a molecular weight of 152.13 g/mol. Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications
Antiproliferative Compound
5FDBI is a potent antiproliferative compound that inhibits the proliferation of cancer cells . It has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays .
Inhibition of Anticancer Drugs
5FDBI has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays . This suggests that it could be used in combination with other drugs to enhance their anticancer effects.
Metabolic Transformations
5FDBI is metabolized through a number of metabolic transformations, including carbonylation and cyclization . These transformations yield different metabolites with different biological activities .
Production of Reactive Oxygen Species (ROS)
The antiproliferative activity of 5FDBI is also due to its ability to induce oxidative stress in cells by producing reactive oxygen species (ROS) . This can lead to cell death, making it a potential strategy for cancer treatment.
Inhibitory Effects on Cell Proliferation
The metabolites of 5FDBI have been found to have inhibitory effects on cell proliferation . This suggests that even the metabolites of 5FDBI could have potential therapeutic applications.
Pharmaceutical Testing
5FDBI can be used for pharmaceutical testing . Its high-quality reference standards ensure accurate results, making it a valuable tool in pharmaceutical research.
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRTZDURJKZGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438115 | |
Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
1544-75-8 | |
Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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